Stoichiometric Advantage over BHT in Polypropylene Autoxidation
In a controlled polypropylene autoxidation study conducted in benzene solution at 120°C with di-tert-butyl peroxide initiation, 2-tert-butyl-4-methylphenol demonstrated a chain-stopping power approximately twice that of its di-ortho-substituted analog, 2,6-di-tert-butyl-4-methylphenol (BHT). The study explicitly states that a given molar quantity of 2-tert-butyl-4-methylphenol will give twice the inhibition period of 2,6-di-tert-butyl-4-methylphenol [1]. This finding directly quantifies the functional consequence of the mono-ortho-tert-butyl substitution pattern relative to the di-ortho-tert-butyl configuration.
| Evidence Dimension | Inhibition Period (Stoichiometric Chain-Stopping Power) |
|---|---|
| Target Compound Data | Twice the inhibition period relative to BHT on a molar basis |
| Comparator Or Baseline | 2,6-di-tert-butyl-4-methylphenol (BHT) as baseline (1× inhibition period) |
| Quantified Difference | 2× (target vs. BHT) |
| Conditions | Polypropylene autoxidation; di-tert-butyl peroxide initiation; benzene solution; 120°C. |
Why This Matters
For polymer formulators, this 2× stoichiometric advantage means that substituting BHT with 2-tert-butyl-4-methylphenol could potentially halve the molar antioxidant loading required to achieve the same induction period, impacting cost-in-use and additive loading calculations.
- [1] Van Sickle, D. E.; Pond, D. M. Inhibited Autoxidation of Polypropylene. In Stabilization and Degradation of Polymers; Advances in Chemistry Series 169; American Chemical Society: Washington, DC, 1978; pp 237–247. View Source
